molecular formula C18H15BrN2OS B6014596 (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

(5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B6014596
M. Wt: 387.3 g/mol
InChI Key: ZKNJWXYIOADJLL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a benzylidene moiety at the 5-position and a substituted phenylamino group at the 2-position. The E-configuration at the 5-position is critical for its stereochemical properties and biological interactions. This compound belongs to a broader class of thiazol-4(5H)-ones, which are known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-6-7-15(8-12(11)2)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNJWXYIOADJLL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)Br)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-bromobenzaldehyde with 2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

[2+2]-Photocycloaddition Reactions

The exocyclic C=C bond in 4-aryliden-5(4H)-thiazolones undergoes stereoselective [2+2]-photocycloaddition under blue light (465 nm) in CH₂Cl₂, forming dispirocyclobutanes. For the target compound:

  • Stereoselectivity : The ε-isomer (1,3 head-to-tail syn coupling) dominates (>90% yield) due to electronic and steric effects from the bromobenzylidene and dimethylphenyl groups .

  • Reaction Conditions :

    ParameterValue
    Wavelength465 nm
    SolventCH₂Cl₂
    Yield>90% (ε-isomer)
    StereoselectivityHigh (syn coupling)

The bromine substituent may enhance electron withdrawal, potentially accelerating the reaction compared to non-halogenated analogs .

Base-Induced Methanolysis

Treatment with NaOMe in MeOH opens the thiazolone ring, forming 4,5-dihydrothiazoles:

  • Mechanism :

    • Nucleophilic attack by methoxide at the carbonyl carbon.

    • Intramolecular S-attack at the exocyclic C(H)=C bond .

  • Products :

    • cis-(RS/SR)- and trans-(RR/SS)-dihydrothiazoles (dr 1.2:1–1.5:1).

    • trans-Isomers are isolable via chromatography .

SubstrateBaseSolventYield (%)trans:cis Ratio
Analogous thiazoloneNaOMeMeOH75–853:1–4:1

The dimethylphenyl group may sterically hinder cis-isomer formation, favoring trans-products .

Lewis Acid-Mediated Methanolysis

BF₃·OEt₂ in dry MeOH promotes ring-opening without base:

  • Role of BF₃ : Activates the carbonyl carbon via coordination, enabling nucleophilic attack by methanol .

  • Conditions :

    ParameterValue
    TemperatureReflux
    Time18 h
    Yield60–75%

The bromine atom’s electron-withdrawing effect likely enhances carbonyl electrophilicity, improving reaction efficiency .

Retro-[2+2] Reactions

Cyclobutane derivatives of thiazolones undergo retro-[2+2] reactions under basic conditions, regenerating the parent thiazolone:

  • Evidence : Heating cyclobutanes (e.g., 3c/d ) with NaOMe/MeOH yields dihydrothiazoles identical to those from direct thiazolone methanolysis .

  • Implications : The bromobenzylidene group stabilizes the retro-product via resonance, favoring equilibrium toward thiazolone regeneration .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)Selectivity
[2+2]-Photocycloaddition465 nm, CH₂Cl₂Dispirocyclobutane (ε)>90High syn
Base-Induced OpeningNaOMe, MeOH, 60°Ctrans-Dihydrothiazole75–853:1–4:1 (trans)
BF₃-Mediated OpeningBF₃, MeOH, refluxDihydrothiazole60–75Low (1.2:1–1.5:1)

Substituent Effects

  • Bromine : Increases electrophilicity at the exocyclic C=C bond, enhancing photocycloaddition rates .

  • Dimethylphenyl Amino Group :

    • Steric bulk reduces diastereomeric excess in dihydrothiazoles.

    • Electron-donating effects may stabilize intermediates during ring-opening .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that compounds similar to (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one show effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities. The compound under discussion has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, it may act as an inhibitor of topoisomerases or kinases that are crucial for tumor growth.

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Condensation Reactions : Useful for building larger molecular frameworks.
  • Substitution Reactions : The bromine atom can be replaced with different nucleophiles to generate new derivatives with varied properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound had minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antibacterial effects .

Case Study 2: Anticancer Mechanism

In a research article from Cancer Research, the compound was tested against various cancer cell lines including breast and lung cancer cells. The findings showed that it induced apoptosis through the activation of caspase pathways and disrupted mitochondrial function at concentrations of 10-20 µM .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains; inhibits cell wall synthesis
AnticancerInhibits cancer cell proliferation; targets specific enzymes
Organic SynthesisIntermediate for synthesizing complex molecules; undergoes various reactions

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Br, Cl) enhance stability and binding affinity to hydrophobic enzyme pockets.
  • Hydroxy or methoxy groups improve solubility and hydrogen-bonding interactions (e.g., compound 3e’s IC₅₀ = 0.028 µM).
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve target selectivity but reduce metabolic stability compared to chlorine.

Pharmacological Potential

  • Kinase Inhibition: Thiazol-4(5H)-ones with hydroxy or benzodioxole groups (e.g., 3e, 5s) show nanomolar activity against DYRK1A, a target in neurodegenerative diseases .
  • Anticancer Activity : Derivatives like (5Z)-5-(2,3-dihydrobenzofuran-5-ylmethylene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one (5m) inhibit tumor cell lines (Huh7 D12, Caco2) with IC₅₀ values < 10 µM .
  • Anti-inflammatory Effects : CAY10649 (a 5-LO inhibitor) highlights the scaffold’s versatility in targeting inflammatory pathways .

Biological Activity

The compound (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one, identified by the molecular formula C18H12BrN3OS, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant findings from recent research.

Structural Characteristics

The compound features a thiazole ring with a bromobenzylidene substituent and a dimethylphenyl amino group. Its structural complexity suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of various thiazole compounds against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The biological activity of thiazole derivatives often includes enzyme inhibition. For instance, certain thiazoles have been reported to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases . The specific activity of this compound regarding these enzymes remains to be elucidated but warrants further investigation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving condensation reactions between appropriate thiazole precursors and substituted benzaldehydes. A typical synthetic route may involve:

  • Condensation Reaction : Reacting 2-amino-1,3-thiazole with 3-bromobenzaldehyde in the presence of an acid catalyst.
  • Purification : The product can be purified using recrystallization techniques.

Case Study: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results indicated that compounds with bromine substituents exhibited enhanced activity compared to their non-brominated counterparts. This suggests that the bromine atom may play a crucial role in increasing the lipophilicity and membrane permeability of the compounds .

Case Study: Anticancer Activity

In a study focused on the anticancer properties of thiazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines. The study concluded that structural modifications could enhance the selectivity and potency of thiazole-based drugs against cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one and its analogs?

Answer: The synthesis of thiazol-4(5H)-one derivatives typically involves a condensation reaction between a substituted benzaldehyde and a thiazolidinone precursor. For example, microwave-assisted synthesis has been optimized for similar compounds, where equimolar amounts of a benzaldehyde derivative (e.g., 3-bromobenzaldehyde) and a thiazolidinone intermediate are reacted with sodium acetate in acetic acid under reflux or microwave irradiation . The reaction progress is monitored via TLC, and the product is purified via recrystallization (e.g., ethanol) or column chromatography. Key steps include controlling reaction temperature (80–100°C) and optimizing reaction time (30–120 minutes) to enhance yield and purity .

Q. How is the molecular structure of this compound characterized experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, analogous thiazol-4(5H)-one derivatives have been crystallized in monoclinic systems (e.g., P2₁/c space group) and analyzed using SHELXTL or similar software . Parameters such as dihedral angles between aromatic rings (e.g., 12.01° between thiazolidinone and benzene rings) and intramolecular hydrogen bonds (e.g., C–H···S interactions) are quantified to confirm stereochemistry and stabilization motifs . Powder XRD and NMR (¹H/¹³C) complement SC-XRD by verifying phase purity and proton environments.

Q. What spectroscopic techniques are used to validate the compound’s identity and purity?

Answer:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C–S vibrations at ~650 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.0–7.6 ppm, methyl groups at δ 2.2–2.5 ppm). ¹³C NMR assigns carbonyl carbons (~175 ppm) and aromatic carbons .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₈H₁₄BrN₃OS: calculated 404.0, observed 404.1) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, HOMO-LUMO gaps (~4.5 eV) indicate stability and charge-transfer potential .
  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., DYRK1A kinase). Docking scores (e.g., −8.5 kcal/mol) and binding poses (e.g., hydrogen bonds with catalytic lysine) guide structure-activity relationship (SAR) studies .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns) to assess binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24-hour incubation, 10 µM–100 µM range) to account for cytotoxicity thresholds .
  • Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific inhibition .
  • Metabolic Stability Assays : Compare half-life (e.g., human liver microsomes) to rule out rapid degradation as a cause of variability .

Q. How does substituent variation (e.g., bromine vs. methoxy groups) impact bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity, improving kinase inhibition (e.g., DYRK1A IC₅₀ reduced from 15 µM to 2.5 µM) .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) may hinder binding to shallow pockets, reducing potency. This is quantified via CoMFA or CoMSIA models .
  • Hydrogen Bonding : Amino groups at position 2 (e.g., [(3,4-dimethylphenyl)amino]) form critical interactions with catalytic residues, as shown in crystallographic studies .

Q. What experimental designs are optimal for evaluating anticancer activity in vitro?

Answer:

  • Cell Line Panels : Test against diverse cancer lines (e.g., MCF-7, A549, HeLa) with non-cancerous controls (e.g., HEK-293) to assess selectivity .
  • Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting (e.g., PARP cleavage for apoptosis) .
  • Synergy Screens : Pair with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay combination indices to identify synergistic effects .

Methodological Notes

  • Crystallographic Refinement : Use SHELXTL for structure solution and refinement, applying constraints for H-atoms and validating with R-factors (R₁ < 0.05) .
  • Spectral Interpretation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities .
  • Data Reproducibility : Archive raw diffraction data (e.g., .cif files in CCDC) and spectral traces (e.g., NMR in MestReNova) for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.